5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate
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Overview
Description
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22N2O4S and a molecular weight of 326.41 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate typically involves the reaction of 5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate involves its interaction with sigma-1 receptors . Sigma-1 receptors are involved in modulating various cellular processes, including ion channel regulation and neurotransmitter release. By antagonizing these receptors, the compound can enhance the antinociceptive effects of morphine and potentially reduce morphine tolerance .
Comparison with Similar Compounds
Similar compounds to 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate include:
2,6-Diazaspiro[3.4]octan-7-one: This compound shares the spirocyclic structure but lacks the 4-methylbenzenesulfonate group.
2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate: This derivative has a trifluoroacetate group instead of the 4-methylbenzenesulfonate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C7H8O3S/c1-7(2)8(4-9-5-8)3-6(11)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h9H,3-5H2,1-2H3,(H,10,11);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCYWWCUGKJLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C2(CC(=O)N1)CNC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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